
4,4'-Bis(2-methylphenoxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl is an organic compound characterized by the presence of two 2-methylphenoxy groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenoxy rings.
科学的研究の応用
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins with specific properties.
作用機序
The mechanism of action of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s phenoxy groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its behavior in different environments. These interactions can affect the compound’s solubility, reactivity, and overall stability.
類似化合物との比較
Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl.
2-Methylphenol: Another precursor used in the synthesis.
Bisphenol A: A structurally similar compound with different substituents on the phenyl rings.
Uniqueness
4,4’-Bis(2-methylphenoxy)-1,1’-biphenyl is unique due to the presence of two 2-methylphenoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and organic synthesis, distinguishing it from other similar compounds.
特性
CAS番号 |
137380-05-3 |
|---|---|
分子式 |
C26H22O2 |
分子量 |
366.4 g/mol |
IUPAC名 |
1-methyl-2-[4-[4-(2-methylphenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C26H22O2/c1-19-7-3-5-9-25(19)27-23-15-11-21(12-16-23)22-13-17-24(18-14-22)28-26-10-6-4-8-20(26)2/h3-18H,1-2H3 |
InChIキー |
FUGUBCROPULSQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


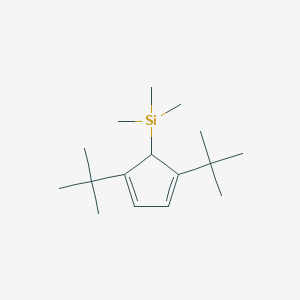
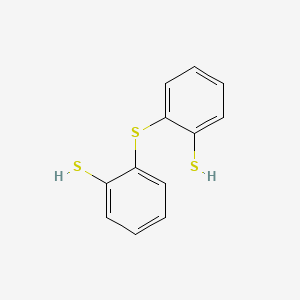
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
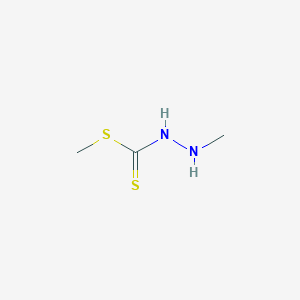

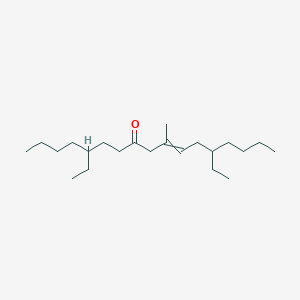
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
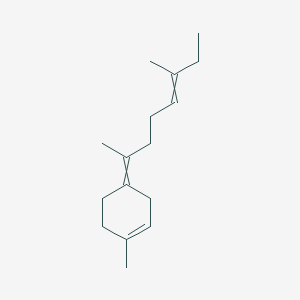
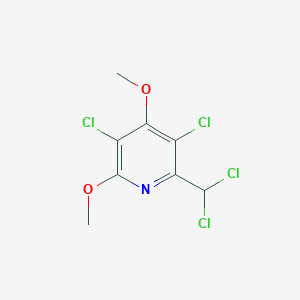
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
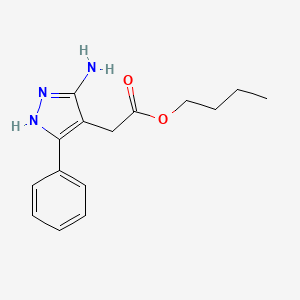
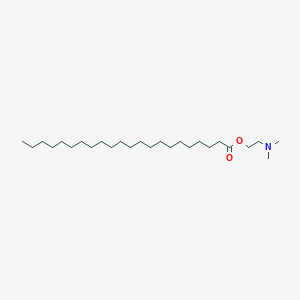

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
